1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chloroaniline and 2-methylaniline.
Formation of Intermediate: The starting materials undergo a series of reactions to form an intermediate compound. This may involve the use of reagents such as acetic anhydride and catalysts like palladium on carbon.
Cyclization: The intermediate compound is then subjected to cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core. This step often requires the use of strong acids or bases and elevated temperatures.
Final Product:
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include halogenating agents like chlorine or bromine.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses. For example, it may inhibit the activity of certain kinases or activate specific transcription factors.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-aminopyrazolo[3,4-d]pyrimidine and 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine share structural similarities with this compound.
Uniqueness: The presence of the 4-chlorophenyl and 2-methylphenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Properties
Molecular Formula |
C18H14ClN5 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H14ClN5/c1-12-4-2-3-5-16(12)23-17-15-10-22-24(18(15)21-11-20-17)14-8-6-13(19)7-9-14/h2-11H,1H3,(H,20,21,23) |
InChI Key |
DWWVWFRNYBWMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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